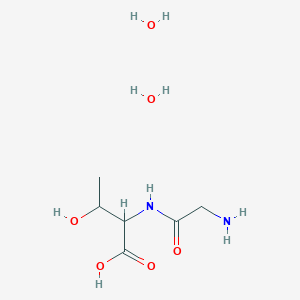Glycyl-DL-threonine dihydrate
CAS No.:
Cat. No.: VC17954785
Molecular Formula: C6H16N2O6
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H16N2O6 |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate |
| Standard InChI | InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2 |
| Standard InChI Key | BFDXCPYYJSKNOU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)CN)O.O.O |
Introduction
Chemical Structure and Synthesis
Molecular Composition and Configuration
Glycyl-DL-threonine dihydrate has the molecular formula and a molecular weight of 212.20 g/mol. The DL designation indicates the presence of both D- and L-threonine enantiomers, creating a racemic mixture. The dihydrate form incorporates two water molecules into its crystalline structure, which significantly influences its stability and solubility.
Key Structural Features:
-
Peptide Bond Geometry: The planar peptide bond between glycine and threonine exhibits bond lengths of 1.32 Å (C–N) and 1.24 Å (C=O), consistent with partial double-bond character.
-
Hydrogen-Bonding Network: Water molecules form bridges between hydroxyl groups of threonine residues and peptide carbonyls, contributing to a layered orthorhombic crystal lattice.
Synthetic Considerations
While detailed synthetic protocols are sparingly documented in peer-reviewed literature, standard peptide coupling strategies (e.g., carbodiimide-mediated activation) are presumed applicable. Industrial-scale production likely employs solid-phase synthesis or enzymatic methods to ensure enantiomeric purity.
Physicochemical Properties
Topological Analysis of the Peptide Bond
A seminal study by Chemistry – A European Journal (2000) investigated the electron density topology of glycyl-L-threonine using X-ray diffraction and quantum chemical calculations. Key findings include:
| Property | Value/Description | Significance |
|---|---|---|
| Laplacian of Electron Density () | +3.2 e·Å⁻⁵ at bond critical points | Indicates closed-shell interactions (e.g., hydrogen bonds). |
| Hydrogen Bond Lengths | 1.8–2.1 Å (O–H···O) | Stabilizes crystal packing and hydration layers. |
| Torsion Angles | , | Reflects restricted rotation due to steric effects from threonine’s β-hydroxyl group. |
These topological metrics underscore the compound’s rigidity and its propensity to form stable crystalline matrices, even in aqueous environments.
Biological and Functional Implications
Role in Peptide Bond Studies
The DL-threonine variant’s racemic nature provides a unique platform for probing stereochemical effects on:
-
Enzymatic Recognition: Many proteases exhibit enantioselectivity, and the DL configuration may impede hydrolysis compared to L-forms.
-
Membrane Permeability: The hydroxyl group in threonine enhances hydrophilicity, potentially limiting passive diffusion across lipid bilayers.
Hydration Dynamics
The dihydrate structure facilitates studies on water-mediated molecular recognition. For instance, the two water molecules act as "structural glue," bridging adjacent peptide chains via hydrogen bonds. This property is critical for understanding protein solvation and misfolding pathologies.
Comparative Analysis with Related Dipeptides
| Compound | Key Structural Difference | Topological Impact |
|---|---|---|
| Glycyl-L-threonine | L-configuration at threonine | Enhanced enzymatic cleavage efficiency |
| Alanyl-DL-threonine | Methyl substitution (alanine) | Increased hydrophobicity; reduced solubility |
| Glycyl-DL-serine | Hydroxyl group at β-carbon (serine) | Weaker hydrogen bonding; lower thermal stability |
The DL-threonine dipeptide’s β-hydroxyl group and racemic nature distinguish it from analogs, offering unique insights into chiral recognition and hydrate formation.
Future Research Directions
-
Enantioselective Synthesis: Developing catalytic methods to resolve DL mixtures into enantiopure forms.
-
Dynamic Hydration Studies: Using time-resolved crystallography to map water mobility within the lattice.
-
Biological Activity Screening: Evaluating antimicrobial or chaperone-like properties conferred by the hydration shell.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume